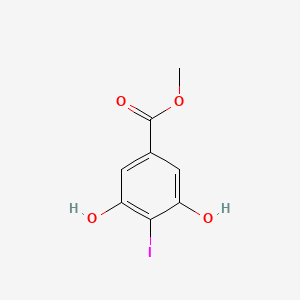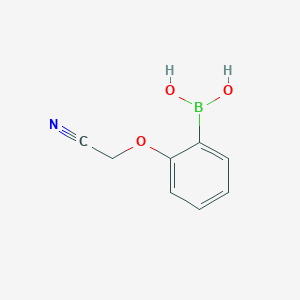![molecular formula C11H11ClN2S B1451656 {[2-(2-Chlorophényl)-4-méthyl-1,3-thiazol-5-yl]méthylamine} CAS No. 1082119-61-6](/img/structure/B1451656.png)
{[2-(2-Chlorophényl)-4-méthyl-1,3-thiazol-5-yl]méthylamine}
Vue d'ensemble
Description
{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine is a useful research compound. Its molecular formula is C11H11ClN2S and its molecular weight is 238.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche Antivirale
Ce composé, en raison de sa structure dérivée de l'indole, peut présenter des propriétés antivirales potentielles. Les dérivés de l'indole ont montré qu'ils inhibaient la réplication des virus de la grippe A et de Coxsackie B4, suggérant que des composés similaires pourraient être synthétisés pour la recherche antivirale à large spectre .
Applications Anti-inflammatoires et Analgésiques
La fraction thiazole présente dans le composé est connue pour ses activités anti-inflammatoires et analgésiques. Les chercheurs pourraient explorer l'efficacité de ce composé dans la réduction de l'inflammation et de la douleur dans divers modèles de maladies, conduisant potentiellement au développement de nouveaux médicaments .
Activité Anticancéreuse
Des composés avec des structures d'indole et de thiazole ont été étudiés pour leurs propriétés anticancéreuses. Ce composé particulier pourrait faire partie d'études visant à comprendre son mécanisme d'action contre les cellules cancéreuses et son potentiel en tant qu'agent chimiothérapeutique .
Effets Antimicrobiens et Antifongiques
Les activités antimicrobiennes et antifongiques des dérivés du thiazole font d'eux des candidats pour le développement de nouveaux antibiotiques et antifongiques. Ce composé pourrait être testé contre une gamme de souches bactériennes et fongiques pour évaluer son efficacité .
Propriétés Neuroprotectrices
Compte tenu des activités biologiques des dérivés du thiazole, il est possible que ce composé puisse présenter des effets neuroprotecteurs. Il pourrait être précieux dans la recherche axée sur les maladies neurodégénératives et la protection de la santé neuronale .
Potentiel Antidiabétique
Les dérivés de l'indole ont été associés à des effets antidiabétiques. Ce composé pourrait être utilisé dans la recherche pour explorer de nouveaux traitements du diabète, en examinant son impact sur les niveaux de sucre dans le sang et la sensibilité à l'insuline .
Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that non-covalent interactions between a ligand and a target site (receptor) induce biological effects . These interactions often involve electrostatic fields and surface properties, such as hydrogen bonding, hydrophobic, and Van der Waals surfaces .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect a broad range of biochemical pathways . These pathways lead to various downstream effects, contributing to the compound’s diverse biological activities .
Pharmacokinetics
Similar compounds, such as ketamine, undergo oxidative metabolism, mainly to norketamine by cytochrome p450 (cyp) 3a and cyp2b6 enzymes . Due to extensive first-pass metabolism, oral bioavailability is poor, and the compound is vulnerable to pharmacokinetic drug interactions .
Result of Action
Similar compounds, such as indole derivatives, have been reported to have diverse biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine. It is known, though, that similar compounds, such as clomazone, may be persistent under certain conditions in water bodies . This persistence could potentially influence the compound’s action and efficacy.
Analyse Biochimique
Biochemical Properties
{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine plays a crucial role in biochemical reactions, particularly due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and thereby contributing to the reduction of oxidative damage in cells . Additionally, {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses to external stimuli .
Cellular Effects
The effects of {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine has been shown to activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival . Furthermore, it affects gene expression by upregulating genes involved in antioxidant defense and downregulating pro-inflammatory genes . In terms of cellular metabolism, {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine enhances mitochondrial function and ATP production, thereby supporting cellular energy demands .
Molecular Mechanism
At the molecular level, {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as transcription factors and enzymes, altering their activity and function . For example, {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine inhibits the activity of pro-inflammatory transcription factors like NF-κB, reducing the expression of inflammatory cytokines . Additionally, this compound activates antioxidant enzymes by binding to their regulatory sites, enhancing their catalytic activity and promoting cellular defense against oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine maintains its biochemical activity and continues to exert beneficial effects on cellular function, such as sustained activation of antioxidant pathways and inhibition of inflammatory responses .
Dosage Effects in Animal Models
The effects of {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert protective effects, such as reducing oxidative stress and inflammation . At high doses, {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dose optimization to maximize the therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate for excretion . These metabolic processes influence the bioavailability and pharmacokinetics of {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine .
Transport and Distribution
The transport and distribution of {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine within cells and tissues are mediated by specific transporters and binding proteins . This compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its intracellular accumulation . Once inside the cells, {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine binds to cytoplasmic and nuclear proteins, influencing its localization and activity . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine is critical for its activity and function . This compound is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . Post-translational modifications, such as phosphorylation and acetylation, play a role in directing {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine to specific subcellular compartments . These modifications influence the compound’s stability, activity, and interactions with other biomolecules .
Propriétés
IUPAC Name |
[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S/c1-7-10(6-13)15-11(14-7)8-4-2-3-5-9(8)12/h2-5H,6,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTZWEYPAWLVLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[3-(1H-imidazol-1-yl)propyl]-4,6-dimethyl-1,3-benzothiazol-2-amine](/img/structure/B1451579.png)



![6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile](/img/structure/B1451590.png)


![N'-hydroxy-6-[3-(3-methylisoxazol-5-yl)propoxy]pyridine-3-carboximidamide](/img/structure/B1451594.png)


